molecular formula C21H23NO5 B5010923 Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate CAS No. 6093-78-3

Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate

Cat. No.: B5010923
CAS No.: 6093-78-3
M. Wt: 369.4 g/mol
InChI Key: YMJDJFCXXVBKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate is an organic compound with a complex structure that includes aromatic rings and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-phenylmethoxyaniline under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in changes in cellular functions and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(4-methoxyanilino)methylidene]propanedioate
  • Diethyl 2-[(4-chlorophenyl)methylidene]propanedioate
  • Diethyl 2-[(2,4-dichlorophenoxy)anilino]methylidene]propanedioate

Uniqueness

Diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the phenylmethoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes .

Properties

IUPAC Name

diethyl 2-[(4-phenylmethoxyanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-25-20(23)19(21(24)26-4-2)14-22-17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-14,22H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJDJFCXXVBKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367456
Record name ST51014849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6093-78-3
Record name ST51014849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.